Check Availability & Pricing

# A Comparative Meta-Analysis of ADH-1 in Oncology Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Adh-1    |           |
| Cat. No.:            | B1671831 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **ADH-1**, a first-inclass N-cadherin antagonist. The document objectively compares the performance of **ADH-1** with alternative standard-of-care therapies in relevant oncological indications, supported by available experimental data. Detailed methodologies for key clinical trials are provided to aid in the critical evaluation of the findings.

### **Introduction to ADH-1**

**ADH-1** (Exherin) is a synthetic, cyclic pentapeptide designed to competitively inhibit N-cadherin, a cell-cell adhesion molecule frequently overexpressed in various cancers.[1] N-cadherin plays a crucial role in tumor progression, including angiogenesis, invasion, and metastasis.[2] By targeting N-cadherin, **ADH-1** aims to disrupt the tumor vasculature and induce apoptosis in cancer cells.[3] Clinical trials have investigated **ADH-1** as a monotherapy and in combination with chemotherapy for various solid tumors, most notably advanced melanoma.

### **Comparative Analysis of Clinical Trial Data**

This section presents a summary of key quantitative data from clinical trials involving **ADH-1** and established treatments for advanced melanoma, a primary indication for which **ADH-1** has been investigated.



Table 1: Efficacy of ADH-1 in Advanced Solid Tumors

(Phase I)

| Parameter                     | ADH-1 Monotherapy                                      |
|-------------------------------|--------------------------------------------------------|
| Number of Patients            | 46                                                     |
| Tumor Types                   | Various refractory solid tumors                        |
| N-cadherin Positive           | 25 (54%)                                               |
| Objective Response Rate (ORR) | One partial response (in an N-cadherin positive tumor) |
| Disease Control Rate (DCR)    | 11 patients                                            |
| Maximum Tolerated Dose (MTD)  | Not reached (up to 1000 mg/m²)                         |

Data synthesized from a Phase I study in patients with advanced solid tumors.[4]

Table 2: Efficacy of ADH-1 in Combination with Melphalan for Advanced Extremity Melanoma (Phase II)

| Parameter                   | ADH-1 + Melphalan     | Historical Control<br>(Melphalan alone) |
|-----------------------------|-----------------------|-----------------------------------------|
| Number of Patients          | 45                    | N/A                                     |
| Complete Response (CR)      | 17 (38%)              | ~29%                                    |
| Partial Response (PR)       | 10 (22%)              | ~11%                                    |
| Overall Response Rate (ORR) | 27 (60%)              | ~40%                                    |
| Stable Disease (SD)         | 6 (13%)               | N/A                                     |
| Progressive Disease (PD)    | 8 (18%)               | N/A                                     |
| N-cadherin Positive Tumors  | 20 of 29 tested (69%) | N/A                                     |

Data from a prospective, multicenter Phase II trial. Historical control data is provided for context.[5]



**Table 3: Comparative Efficacy of Standard-of-Care** 

Therapies in Advanced Melanoma

| Therapy                   | Overall Response Rate<br>(ORR)               | Median Overall Survival<br>(mOS) |
|---------------------------|----------------------------------------------|----------------------------------|
| Dacarbazine               | ~15%[6]                                      | ~9 months[7]                     |
| Temozolomide              | 13-24%[8]                                    | ~8.4-9.7 months[8]               |
| Ipilimumab (anti-CTLA-4)  | ~19%[9]                                      | ~19.9 months[9]                  |
| Nivolumab (anti-PD-1)     | ~37%[10]                                     | ~36.9 months[10]                 |
| Pembrolizumab (anti-PD-1) | ~33% (overall), 45%<br>(treatment-naïve)[11] | ~32.7 months[12]                 |
| Nivolumab + Ipilimumab    | ~58%[13]                                     | ~71.9 months[9]                  |

Data compiled from various clinical trials and review articles.

**Table 4: Common Grade 3/4 Toxicities** 



| Therapy                | Common Grade 3/4 Adverse Events                                               |
|------------------------|-------------------------------------------------------------------------------|
| ADH-1 (monotherapy)    | Fatigue, nausea, chest pain, dysgeusia (mostly Grade 1-2)[4]                  |
| ADH-1 + Melphalan      | Creatine phosphokinase increase, arterial injury, neutropenia, pneumonitis[5] |
| Dacarbazine            | Nausea/vomiting, neutropenia, thrombocytopenia[3]                             |
| Temozolomide           | Thrombocytopenia[14]                                                          |
| Ipilimumab             | Immune-related adverse events (e.g., colitis, dermatitis)[9]                  |
| Nivolumab              | Immune-related adverse events (e.g., pneumonitis, colitis)[9]                 |
| Pembrolizumab          | Immune-related adverse events[15]                                             |
| Nivolumab + Ipilimumab | Higher rates of immune-related adverse events compared to monotherapy[9]      |

This table provides a general overview of common severe toxicities. For a complete list, refer to the specific clinical trial publications.

# Experimental Protocols ADH-1 Phase I Trial in Advanced Solid Tumors (NCT00097391)

- Study Design: An open-label, dose-escalation Phase I study.[16]
- Patient Population: Adult patients with advanced, measurable solid tumors refractory to standard therapy. Patients were stratified by their tumor's N-cadherin expression status.[4]
- Intervention: **ADH-1** administered as a short intravenous infusion every six weeks. Doses ranged from 50 mg/m² to 1000 mg/m².[4]



- Primary Objective: To determine the maximum tolerated dose (MTD) and assess the safety and toxicity of ADH-1.[4]
- Secondary Objectives: To evaluate the pharmacokinetic profile of **ADH-1** and to observe any preliminary evidence of anti-tumor activity.[4]
- Response Assessment: Tumor response was assessed every six weeks using Response Evaluation Criteria in Solid Tumors (RECIST). Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) was used to assess target lesions.[4]

# ADH-1 Phase II Trial in Combination with Melphalan for Advanced Extremity Melanoma

- Study Design: An open-label, single-arm, multicenter Phase II study.[5]
- Patient Population: Patients with American Joint Committee on Cancer (AJCC) stage IIIB or IIIC extremity melanoma.[5]
- Intervention: 4,000 mg of **ADH-1** administered intravenously on days 1 and 8, in combination with melphalan delivered regionally via isolated limb infusion (ILI) on day 1.[5]
- Primary Endpoint: Response at 12 weeks determined by RECIST criteria.
- Secondary Endpoints: Pharmacokinetics of ADH-1 and N-cadherin expression in pretreatment tumor tissue.[5]

# Mandatory Visualizations N-cadherin Signaling Pathway in Cancer





Click to download full resolution via product page

Caption: N-cadherin signaling pathway and the inhibitory action of ADH-1.

# **Experimental Workflow of a Phase I Dose-Escalation Trial**





Click to download full resolution via product page

Caption: A typical experimental workflow for a Phase I dose-escalation clinical trial.



### **Logical Relationship of the Meta-Analysis Process**



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. merck.com [merck.com]
- 3. Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis | PLOS One [journals.plos.org]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. Prospective Multicenter Phase II Trial of Systemic ADH-1 in Combination With Melphalan via Isolated Limb Infusion in Patients With Advanced Extremity Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. Temozolomide for the treatment of metastatic melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. aimatmelanoma.org [aimatmelanoma.org]
- 11. uclahealth.org [uclahealth.org]
- 12. aimatmelanoma.org [aimatmelanoma.org]
- 13. mskcc.org [mskcc.org]
- 14. ascopubs.org [ascopubs.org]
- 15. aacr.org [aacr.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of ADH-1 in Oncology Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671831#meta-analysis-of-adh-1-clinical-trial-data]

#### Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com